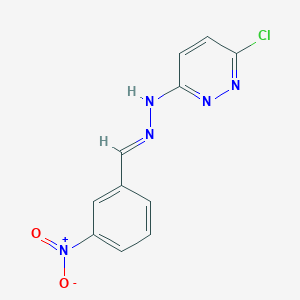![molecular formula C15H15Cl3N4OS B14914762 N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)
N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide is a complex organic compound with a unique structure that includes a quinoline moiety, a trichloromethyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Propanamide: The final step involves coupling the quinoline derivative with propanamide under specific conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to cell signaling, oxidative stress, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide
- N-(2,2,2-Trichloro-1-{[(2-hydroxyanilino)carbonothioyl]amino}ethyl)propanamide
- N-(2,2,2-Trichloro-1-{[(3-hydroxyanilino)carbonothioyl]amino}ethyl)propanamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide is unique due to the presence of the quinoline moiety, which imparts specific biological and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H15Cl3N4OS |
|---|---|
分子量 |
405.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C15H15Cl3N4OS/c1-2-11(23)21-13(15(16,17)18)22-14(24)20-10-7-3-5-9-6-4-8-19-12(9)10/h3-8,13H,2H2,1H3,(H,21,23)(H2,20,22,24) |
InChIキー |
FLLFQWCIOCBSOS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















